molecular formula C13H17NO4S B1378885 5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid CAS No. 1363382-28-8

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid

Cat. No. B1378885
CAS RN: 1363382-28-8
M. Wt: 283.35 g/mol
InChI Key: ITKGRAREGLOJCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid is a chemical compound with the molecular formula C11H14N2O4 . It is used in the field of organic synthesis .


Synthesis Analysis

The tert-butyloxycarbonyl (Boc) group is a protecting group used in organic synthesis. The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . Protection of amines can also be accomplished in acetonitrile solution using 4-dimethylaminopyridine (DMAP) as the base .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridine ring, which is a basic aromatic heterocyclic compound, similar to benzene and pyrrole but with one methine group (=CH−) replaced by a nitrogen atom .


Chemical Reactions Analysis

The Boc group can be removed from amino acids with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .


Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 360.4±27.0 °C and its predicted density is 1.293±0.06 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C .

Scientific Research Applications

Organic Synthesis

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its structure is particularly useful in the construction of heterocyclic compounds, which are prevalent in many pharmaceuticals. The tert-butoxycarbonyl (BOC) group is a common protecting group for amines, allowing for selective reactions in multi-step syntheses .

Peptide Synthesis

The BOC group is pivotal in peptide synthesis, where it protects the amine group during the coupling of amino acids. This ensures that the peptide chain grows in the desired sequence without unwanted side reactions .

Safety And Hazards

The compound has been classified under GHS07 for safety. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-6,7-dihydro-4H-thieno[3,2-c]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4S/c1-13(2,3)18-12(17)14-5-4-10-8(6-14)9(7-19-10)11(15)16/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKGRAREGLOJCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine-3-carboxylic acid

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